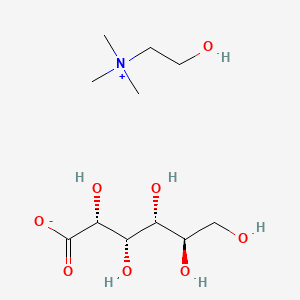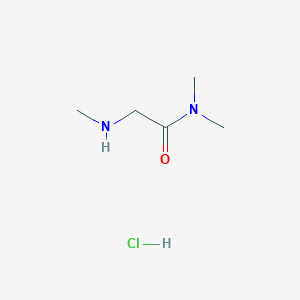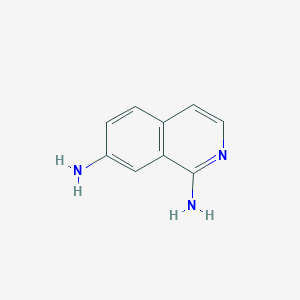
1,7-Diaminoisoquinolina
Descripción general
Descripción
Isoquinoline-1,7-diamine is a compound with the CAS Number: 244219-96-3 . Its IUPAC name is 1,7-isoquinolinediamine . It has a molecular weight of 159.19 . The compound is stored at room temperature .
Synthesis Analysis
Isoquinoline and its derivatives have been synthesized through several methods. The Pomeranz-Fritsch method involves the condensation of benzaldehyde and aminoacetaldehyde under acid catalysis . The Bischler-Napieralski reaction cyclizes beta-phenylethylamine under acid catalysis . The Pictet-Spengler reaction uses a condensation reaction of a beta-phenylethylamine and an aldehyde or ketone . The Schlittler-Müller modification of the Pomeranz-Fritsch reaction is a more efficient process, offering higher yields .
Molecular Structure Analysis
The molecular formula of Isoquinoline-1,7-diamine is C9H9N3 . The InChI code is 1S/C9H9N3/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H,10H2,(H2,11,12) .
Chemical Reactions Analysis
Isoquinoline synthesis has seen significant progress over the years . A palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization provides isoquinolines in excellent yields and short reaction times . Sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation gives various substituted isoquinolines .
Physical And Chemical Properties Analysis
Isoquinoline-1,7-diamine is a colorless liquid at room temperature, with a strong, somewhat unpleasant odor . In terms of its chemical characteristics, it is classified as a weak base . The base strength is comparable to that of pyridine and quinoline .
Mecanismo De Acción
Target of Action
Isoquinoline-1,7-diamine is a member of the isoquinoline family, a large group of natural products . Isoquinolines are nitrogen-containing heterocyclic compounds that are considered as important components of many biologically active products . .
Mode of Action
Isoquinolines generally resemble pyridine in their stability against chemical attack . They are weakly basic heterocycles and can undergo quaternization and conversion to N-oxides
Biochemical Pathways
Isoquinoline alkaloids, including Isoquinoline-1,7-diamine, are involved in diverse biological activities . They play key roles in modifications to primary metabolism, iminium reactivity, and spontaneous reactions in the molecular and evolutionary origins of these pathways . .
Pharmacokinetics
Isoquinolines are generally stable compounds
Result of Action
Isoquinoline-1,3-dione compounds, which are related to Isoquinoline-1,7-diamine, have been found to possess high electron affinity values , suggesting potential antioxidant activity
Action Environment
The action of Isoquinoline-1,7-diamine can be influenced by various environmental factors. For instance, the synthesis of isoquinoline derivatives has been achieved under different conditions, including metal catalysts and catalyst-free processes in water . .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Berberine has several advantages for lab experiments such as its low toxicity and availability. However, it also has limitations such as its poor solubility in water and its instability under certain conditions.
Direcciones Futuras
There are several future directions for the scientific research application of Isoquinoline-1,7-diamine. These include the development of novel formulations for better bioavailability, the investigation of its potential in treating other diseases such as Alzheimer's disease and Parkinson's disease, and the exploration of its synergistic effects with other compounds.
In conclusion, Isoquinoline-1,7-diamine is a promising natural compound with various therapeutic properties. Its scientific research application has shown potential in treating various diseases, and further studies are needed to fully understand its mechanisms of action and potential clinical applications.
Aplicaciones Científicas De Investigación
Síntesis de Polímeros Conjugados
La 1,7-Diaminoisoquinolina se utiliza en la síntesis de polímeros conjugados, que son materiales clave para la electrónica orgánica. Estos polímeros exhiben propiedades semiconductoras y se utilizan en el desarrollo de transistores de efecto de campo. La naturaleza de extracción de electrones de los derivados de isoquinolina ayuda a lograr materiales semiconductores de alto rendimiento .
Reacciones en Cascada Radicales
En la química sintética, los derivados de isoquinolina son fundamentales en las reacciones en cascada radicales. Estas reacciones son esenciales para construir moléculas complejas con alta precisión. La this compound sirve como un bloque de construcción en estas reacciones, permitiendo la síntesis de diversos compuestos orgánicos .
Desarrollo de Quimiosensores
La this compound juega un papel en el desarrollo de quimiosensores. Estos sensores están diseñados para detectar sustancias químicas o iones específicos. Los grupos amino en el compuesto se pueden funcionalizar para crear iminas, aminas, tioureas e hidrazonas, que son cruciales para el mecanismo de detección .
Estudios de Actividad Biológica
El andamiaje de isoquinolina está presente en muchos alcaloides naturales, que exhiben una amplia gama de actividades biológicas. La this compound se puede utilizar para sintetizar alcaloides de isoquinolina, que se estudian por sus posibles propiedades anticancerígenas, antimaláricas y otras farmacológicas .
Catálisis
Los derivados de isoquinolina, incluida la this compound, se investigan por sus propiedades catalíticas. Pueden actuar como ligandos en reacciones catalizadas por metales o como organocatalizadores en diversas transformaciones orgánicas, contribuyendo a procesos químicos más eficientes y ecológicos .
Ciencia de Materiales
En la ciencia de materiales, la this compound se explora por su aplicación en la creación de materiales novedosos con propiedades únicas. Su incorporación a polímeros u otros materiales puede conducir a avances en áreas como diodos emisores de luz, células fotovoltaicas y sensores .
Safety and Hazards
The safety information for Isoquinoline-1,7-diamine includes several hazard statements such as H302, H312, H315, H318, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .
Análisis Bioquímico
Biochemical Properties
Isoquinoline-1,7-diamine, like other isoquinolines, is a weakly basic heterocycle The compound’s biochemical role is likely influenced by its structural similarity to other isoquinoline alkaloids, which are known to participate in a variety of biochemical reactions .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other isoquinoline alkaloids .
Metabolic Pathways
Isoquinoline-1,7-diamine is likely involved in metabolic pathways related to other isoquinoline alkaloids. These alkaloids are synthesized from the amino acid tyrosine
Propiedades
IUPAC Name |
isoquinoline-1,7-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H,10H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIYPHIFMLGHFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618968 | |
| Record name | Isoquinoline-1,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
244219-96-3 | |
| Record name | Isoquinoline-1,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Methyl-N-[3-(1H-1,2,4-triazol-1-yl)benzyl]amine](/img/structure/B1612138.png)
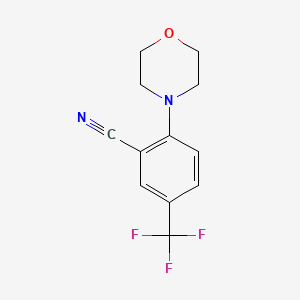
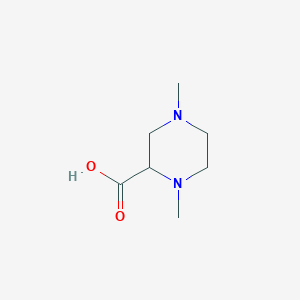


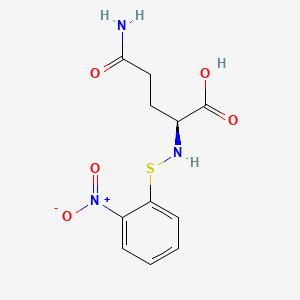
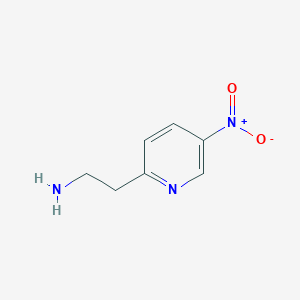
![4-Chloro-7-cyclopentyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1612152.png)
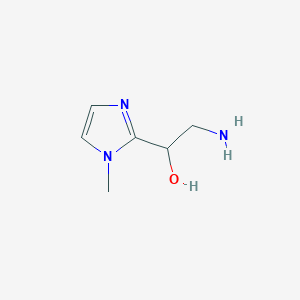
![[4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid](/img/structure/B1612154.png)
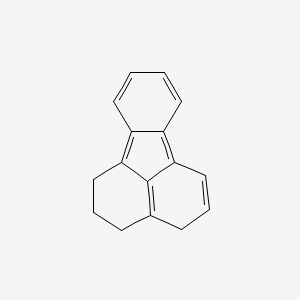
![Ethyl 7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B1612156.png)
